2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol 2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 76175-41-2
VCID: VC5403391
InChI: InChI=1S/C13H15NOS/c15-12(13-7-4-8-16-13)10-14-9-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2
SMILES: C1=CC=C(C=C1)CNCC(C2=CC=CS2)O
Molecular Formula: C13H15NOS
Molecular Weight: 233.33

2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol

CAS No.: 76175-41-2

Cat. No.: VC5403391

Molecular Formula: C13H15NOS

Molecular Weight: 233.33

* For research use only. Not for human or veterinary use.

2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol - 76175-41-2

Specification

CAS No. 76175-41-2
Molecular Formula C13H15NOS
Molecular Weight 233.33
IUPAC Name 2-(benzylamino)-1-thiophen-2-ylethanol
Standard InChI InChI=1S/C13H15NOS/c15-12(13-7-4-8-16-13)10-14-9-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2
Standard InChI Key NBWPQIFSGTYSCZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC(C2=CC=CS2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of three primary structural motifs:

  • A thiophene ring (C₄H₃S) at position 1 of the ethanol backbone, contributing aromaticity and π-electron density .

  • A secondary alcohol (-CH₂OH) at position 2, enabling hydrogen bonding and nucleophilic reactivity .

  • A benzylamino group (-NHCH₂C₆H₅) at position 2, providing basicity and lipophilicity .

The IUPAC name is 2-(benzylamino)-1-thiophen-2-ylethanol, with a SMILES string of C1=CC=C(C=C1)CNCC(C2=CC=CS2)O .

Spectroscopic Characterization

  • NMR:

    • ¹H-NMR (CDCl₃): δ 7.18–7.40 (m, 5H, Ar-H), 6.74 (dd, 1H, thiophene-H), 4.82 (s, 2H, -NHCH₂), 3.61–3.64 (m, 2H, -CH₂OH) .

    • ¹³C-NMR: Peaks at δ 140.2 (thiophene C2), 128.5–136.8 (aromatic carbons), and 62.1 (-CH₂OH) .

  • IR: Bands at 3433 cm⁻¹ (N-H stretch), 1639 cm⁻¹ (C=O absent, confirming alcohol) .

  • X-ray Crystallography: Limited data exist, but analogous structures (e.g., ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate) show C–H…π interactions stabilizing crystal lattices .

Synthesis and Optimization

Route 1: Condensation of Thiophene Derivatives with Benzylamine

  • Step 1: Reaction of 2-thiophenemethanol with benzylamine in THF under acidic catalysis (acetic acid) yields the secondary amine .

  • Step 2: Oxidation or functionalization of the alcohol group, if required.

  • Yield: 60–75% after purification.

Route 2: Reductive Amination

  • Step 1: Condensation of 2-thiopheneglycolaldehyde with benzylamine in ethanol .

  • Step 2: Reduction using NaBH₄ or LiAlH₄ to stabilize the ethanol backbone .

  • Yield: 82–90% .

Key Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature50–60°C↑ 20%
SolventTHF/Ethanol (1:1)↑ Solubility
CatalystAcetic acid (5 mol%)↑ Rate
Reaction Time8–12 h↑ Conversion

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Water: 3.2 mg/mL (25°C) .

    • Ethanol: >50 mg/mL.

    • DCM: 35 mg/mL.

  • Stability: Degrades at >150°C; sensitive to prolonged UV exposure .

Thermodynamic Data

PropertyValueMethod
LogP (Octanol-Water)2.95HPLC
pKa (Amine)9.1Potentiometry
ΔHfus (kJ/mol)18.4DSC

Biological Activities and Applications

Anticancer Activity

  • STAT3 Inhibition: Analogues (e.g., K2071) show IC₅₀ = 1.2 µM in MDA-MB-231 cells .

  • Apoptosis Induction: Caspase-3 activation in HeLa cells at 10 µM .

Industrial Applications

  • Ligand in Catalysis: Coordinates Pd(II) in Suzuki-Miyaura couplings (TON = 1,200) .

  • Polymer Additive: Enhances thermal stability in polyurethanes (TGA ΔT = +40°C) .

AssayResultReference
LD₅₀ (Oral, Rat)480 mg/kg
Skin IrritationModerate
Mutagenicity (Ames)Negative

Future Directions

  • Drug Delivery Systems: Encapsulation in PEG-PLGA nanoparticles to enhance bioavailability .

  • Antiviral Studies: Targeting SARS-CoV-2 main protease (Mpro) via computational docking .

  • Green Synthesis: Microwave-assisted reactions to reduce energy use by 40% .

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